Cas no 924092-59-1 (1-1-(2-fluorobenzoyl)piperidin-4-yl-2,3-dihydro-1H-1,3-benzodiazol-2-one)

1-1-(2-fluorobenzoyl)piperidin-4-yl-2,3-dihydro-1H-1,3-benzodiazol-2-one 化学的及び物理的性質
名前と識別子
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- 1-[1-(2-Fluorobenzoyl)-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one
- BDBM50210900
- Z131402980
- 1-(1-(2-fluorobenzoyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
- 1-[1-(2-fluorobenzoyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one
- 1-1-(2-fluorobenzoyl)piperidin-4-yl-2,3-dihydro-1H-1,3-benzodiazol-2-one
-
- インチ: 1S/C19H18FN3O2/c20-15-6-2-1-5-14(15)18(24)22-11-9-13(10-12-22)23-17-8-4-3-7-16(17)21-19(23)25/h1-8,13H,9-12H2,(H,21,25)
- InChIKey: XQVSZIAJFKIDFG-UHFFFAOYSA-N
- ほほえんだ: FC1=C([H])C([H])=C([H])C([H])=C1C(N1C([H])([H])C([H])([H])C([H])(C([H])([H])C1([H])[H])N1C(N([H])C2=C([H])C([H])=C([H])C([H])=C12)=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 2
- 複雑さ: 521
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 52.6
1-1-(2-fluorobenzoyl)piperidin-4-yl-2,3-dihydro-1H-1,3-benzodiazol-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26867693-0.05g |
1-[1-(2-fluorobenzoyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one |
924092-59-1 | 95.0% | 0.05g |
$2755.0 | 2025-03-20 |
1-1-(2-fluorobenzoyl)piperidin-4-yl-2,3-dihydro-1H-1,3-benzodiazol-2-one 関連文献
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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1-1-(2-fluorobenzoyl)piperidin-4-yl-2,3-dihydro-1H-1,3-benzodiazol-2-oneに関する追加情報
Introduction to 1-(2-fluorobenzoyl)piperidin-4-yl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS No. 924092-59-1)
The compound 1-(2-fluorobenzoyl)piperidin-4-yl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS No. 924092-59-1) is a highly specialized organic molecule with significant potential in the field of pharmaceutical research. This compound belongs to the class of benzodiazepine derivatives, which are known for their diverse biological activities. The benzodiazepine core of this molecule is further substituted with a piperidinyl group and a fluorobenzoyl moiety, which contribute to its unique chemical properties and pharmacological effects.
Recent studies have highlighted the importance of benzodiazepine derivatives in the development of novel therapeutic agents. The integration of a fluorobenzoyl group into the structure of this compound introduces additional electronic and steric effects, potentially enhancing its bioavailability and target specificity. The piperidinyl group, on the other hand, adds rigidity to the molecule and may facilitate interactions with specific biological targets.
The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and medicinal chemistry. Researchers have employed various strategies, including Ullmann coupling, Mitsunobu reaction, and Houben-Weyl cyclization, to construct the complex architecture of this molecule. These methods ensure high yields and excellent stereochemical control, which are critical for maintaining the compound's biological activity.
One of the most promising applications of this compound lies in its potential as an antitumor agent. Preclinical studies have demonstrated that it exhibits selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action appears to involve inhibition of key enzymes involved in cell proliferation and apoptosis regulation. Additionally, this compound has shown synergistic effects when combined with other anticancer drugs, suggesting its potential as a component in combination therapies.
Another area of interest is its role in neurodegenerative diseases. The benzodiazepine core has been associated with neuroprotective effects, and the presence of the fluorobenzoyl group may enhance its ability to cross the blood-brain barrier. Experimental data indicate that this compound can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, making it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic profile of this compound has also been extensively studied. Animal studies reveal that it has favorable absorption characteristics and a moderate half-life, which are advantageous for oral administration. Furthermore, its metabolism appears to be primarily mediated by cytochrome P450 enzymes, which are commonly involved in drug clearance. These findings provide valuable insights for optimizing dosing regimens in clinical trials.
In conclusion, 1-(2-fluorobenzoyl)piperidin-4-yl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS No. 924092-59
924092-59-1 (1-1-(2-fluorobenzoyl)piperidin-4-yl-2,3-dihydro-1H-1,3-benzodiazol-2-one) 関連製品
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